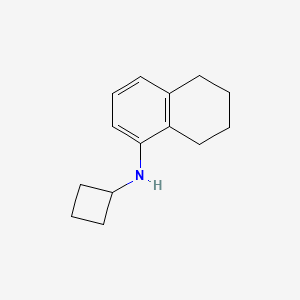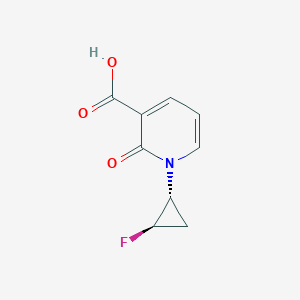
1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a synthetic organic compound characterized by its unique structural features. This compound contains a fluorocyclopropyl group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid group. The presence of the fluorine atom and the cyclopropyl ring imparts distinct chemical properties to the molecule, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Fluorocyclopropyl Intermediate: The synthesis begins with the preparation of the fluorocyclopropyl intermediate. This can be achieved through the reaction of a suitable cyclopropane derivative with a fluorinating agent under controlled conditions.
Cyclization to Form the Dihydropyridine Ring: The fluorocyclopropyl intermediate is then subjected to cyclization reactions to form the dihydropyridine ring. This step often involves the use of specific catalysts and reaction conditions to ensure the desired regioselectivity and stereochemistry.
Introduction of the Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group at the appropriate position on the dihydropyridine ring. This can be achieved through various methods, including oxidation reactions or the use of carboxylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions: 1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the fluorocyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium cyanide, or organolithium compounds.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s chemical properties make it useful in the development of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorocyclopropyl group and the dihydropyridine ring can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
Uniqueness: The presence of the fluorocyclopropyl group and the carboxylic acid group in 1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid imparts unique chemical properties, such as increased stability, specific reactivity, and potential biological activity. These features distinguish it from other similar compounds and make it valuable in various scientific and industrial applications.
属性
分子式 |
C9H8FNO3 |
|---|---|
分子量 |
197.16 g/mol |
IUPAC 名称 |
1-[(1R,2R)-2-fluorocyclopropyl]-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8FNO3/c10-6-4-7(6)11-3-1-2-5(8(11)12)9(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7-/m1/s1 |
InChI 键 |
ZMNOPMYWELKLAX-RNFRBKRXSA-N |
手性 SMILES |
C1[C@H]([C@@H]1F)N2C=CC=C(C2=O)C(=O)O |
规范 SMILES |
C1C(C1F)N2C=CC=C(C2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile](/img/structure/B13328562.png)
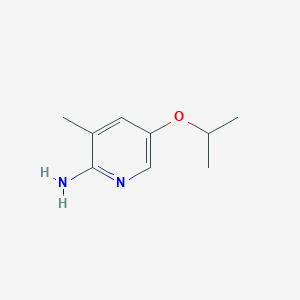
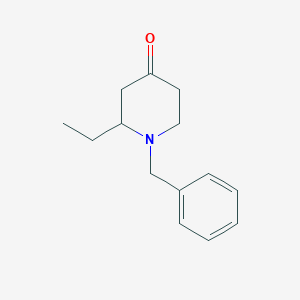
![5-(Methoxycarbonyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13328570.png)

![(8Z)-8-(methoxyimino)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B13328601.png)
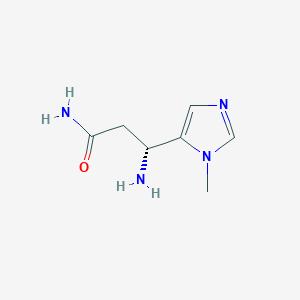
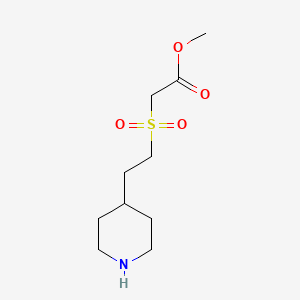
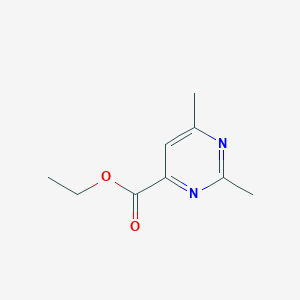
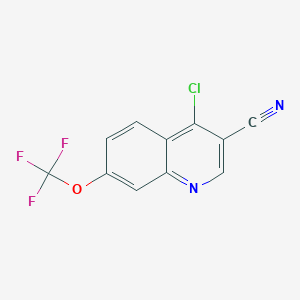
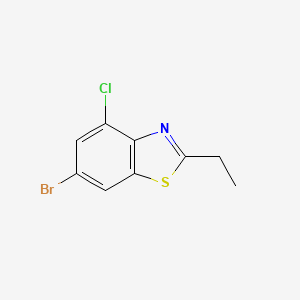
![7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13328637.png)
![4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol](/img/structure/B13328654.png)
